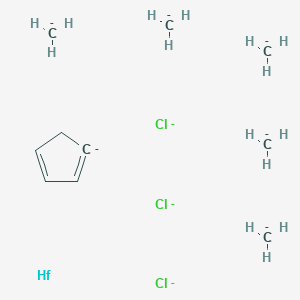
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride is a coordination complex that involves hafnium, a transition metal, coordinated with cyclopenta-1,3-diene and trichloride ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;hafnium;trichloride typically involves the reaction of hafnium tetrachloride with cyclopenta-1,3-diene in the presence of a suitable reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hafnium oxide complexes, while substitution reactions can produce a variety of hafnium-ligand complexes .
Scientific Research Applications
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of carbanide;cyclopenta-1,3-diene;hafnium;trichloride involves its interaction with molecular targets through coordination chemistry. The hafnium center can coordinate with various substrates, facilitating catalytic reactions. The cyclopenta-1,3-diene and trichloride ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienylhafnium trichloride: Similar in structure but differs in the specific ligands coordinated to the hafnium center.
Dimethylbis(cyclopentadienyl)hafnium(IV): Another hafnium complex with different ligands, leading to distinct chemical properties and applications.
Uniqueness
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride is unique due to its specific combination of ligands, which confer unique reactivity and stability. This makes it particularly valuable in catalytic applications and advanced material synthesis .
Properties
Molecular Formula |
C10H20Cl3Hf-9 |
|---|---|
Molecular Weight |
425.1 g/mol |
IUPAC Name |
carbanide;cyclopenta-1,3-diene;hafnium;trichloride |
InChI |
InChI=1S/C5H5.5CH3.3ClH.Hf/c1-2-4-5-3-1;;;;;;;;;/h1-3H,4H2;5*1H3;3*1H;/q6*-1;;;;/p-3 |
InChI Key |
DROXWYIBBCYOSR-UHFFFAOYSA-K |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















